molecular formula C17H23N3O3S B2877411 1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine CAS No. 2319847-07-7

1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine

Cat. No. B2877411
CAS RN: 2319847-07-7
M. Wt: 349.45
InChI Key: HMNMSBASUVPOKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine, also known as SM-406, is a small molecule inhibitor of multiple anti-apoptotic proteins. It has been shown to induce apoptosis in a variety of cancer cell lines and has potential as a therapeutic agent for cancer treatment.

Mechanism of Action

1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine inhibits several anti-apoptotic proteins, including Bcl-2, Bcl-xL, Mcl-1, and Bfl-1. These proteins are overexpressed in many cancer cells and protect them from apoptosis. By inhibiting these proteins, 1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine induces apoptosis in cancer cells. 1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine has also been shown to inhibit autophagy, a process that cancer cells use to survive under stress conditions.
Biochemical and Physiological Effects:
1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine has been shown to induce apoptosis in cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine has potential as a treatment for autoimmune diseases and inflammatory disorders. However, the biochemical and physiological effects of 1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine on normal cells and tissues are not fully understood.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine is its specificity for anti-apoptotic proteins. This allows for targeted inhibition of cancer cells without affecting normal cells. Another advantage is its potential as a sensitizer for chemotherapy and radiation therapy. However, one limitation of 1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine is its low solubility, which can affect its effectiveness in some experiments. Another limitation is its potential toxicity to normal cells and tissues, which needs to be further evaluated.

Future Directions

For research on 1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine include the development of more effective synthesis methods and the evaluation of its potential as a therapeutic agent for cancer treatment and autoimmune diseases. Further studies are needed to determine the optimal dosage and administration of 1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine and its potential toxicity to normal cells and tissues. In addition, the biochemical and physiological effects of 1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine on normal cells and tissues need to be further investigated.

Synthesis Methods

The synthesis of 1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine involves several steps, starting with the reaction of 1-(2-ethoxyphenyl)sulfonyl chloride with 1-methylpyrazole to form 1-(2-ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine intermediate. The intermediate is then reacted with sodium hydride and 1-bromo-3-chloropropane to form the final product, 1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine. The synthesis method has been described in detail in several research articles.

Scientific Research Applications

1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine has been extensively studied for its potential as a therapeutic agent for cancer treatment. It has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, breast, lung, prostate, and colon cancer cells. 1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine has potential as a treatment for autoimmune diseases and inflammatory disorders.

properties

IUPAC Name

1-(2-ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-3-23-16-8-4-5-9-17(16)24(21,22)20-10-6-7-14(13-20)15-11-18-19(2)12-15/h4-5,8-9,11-12,14H,3,6-7,10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNMSBASUVPOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)N2CCCC(C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-ethoxybenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine

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